molecular formula C15H12INO3 B3714444 (3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate

(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate

Cat. No.: B3714444
M. Wt: 381.16 g/mol
InChI Key: CLJYGOLDSSRAKO-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclohexadienone core, substituted with dimethyl groups and an iodobenzoate moiety. It is often utilized in research due to its interesting reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-4-hydroxycyclohexa-2,5-dien-1-one with 4-iodobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.

    Substitution: The iodobenzoate moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Similar structure with tert-butyl groups instead of dimethyl groups.

    2,4,6-Tri-substituted-1,3,5-Triazines: Compounds with a triazine core, often used in similar applications due to their reactivity and biological activities.

    1,2-Dimethylcyclohexane Derivatives: Compounds with a cyclohexane core, substituted with various functional groups.

Uniqueness

(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate is unique due to its specific combination of a cyclohexadienone core with an iodobenzoate moiety. This structure imparts distinct reactivity and potential biological activities, making it valuable for research and industrial applications.

Properties

IUPAC Name

[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c1-9-7-13(8-10(2)14(9)18)17-20-15(19)11-3-5-12(16)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJYGOLDSSRAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NOC(=O)C2=CC=C(C=C2)I)C=C(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate
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(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-iodobenzoate

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